molecular formula C12H15N3O3S B2596431 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide CAS No. 946250-65-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide

Cat. No.: B2596431
CAS No.: 946250-65-3
M. Wt: 281.33
InChI Key: CDTXMPWYUFOKFF-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide is a synthetic small molecule based on the thiazolopyrimidine scaffold, a structure of high interest in medicinal chemistry and oncology research . This compound is designed for research applications, particularly in the investigation of novel anticancer agents. Its molecular framework is structurally analogous to known DNA-intercalating agents and topoisomerase II (Topo II) inhibitors . Topo II is a critical enzyme for managing DNA topological problems during cell division, and its inhibition is a validated strategy for halting the proliferation of cancer cells . Research on closely related thiazolopyrimidine derivatives has demonstrated significant cytotoxicity against various human tumour cell lines, with some compounds exhibiting potent Topo II inhibitory activity that is comparable or superior to established drugs like Doxorubicin and Etoposide . The planar aromatic system of the thiazolopyrimidine core is known to facilitate interaction with DNA, while the amide linker and side-chain substituents are believed to contribute to binding stability and specificity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-4-18-5-9(16)14-10-8(3)13-12-15(11(10)17)7(2)6-19-12/h6H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXMPWYUFOKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide typically involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity due to substitutions at positions 2, 3, 5, 6, and 6. Below is a systematic comparison of the target compound with structurally analogous molecules reported in the literature.

Structural and Substitutional Differences

Compound Name Substituents Key Structural Features Synthesis Route Pharmacological Relevance
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide 3,7-dimethyl; 5-oxo; 6-(2-ethoxyacetamide) Flattened boat conformation of pyrimidine ring; ethoxyacetamide enhances H-bonding capacity Likely involves condensation of thiazolo[3,2-a]pyrimidine precursors with ethoxyacetyl chloride Potential bioactivity inferred from analogs; unconfirmed in studies reviewed
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-methyl; 3-oxo; 5-phenyl; 2-(trimethoxybenzylidene); 6-carboxylate Puckered pyrimidine ring (deviation: 0.224 Å); strong C–H···O hydrogen bonds in crystal packing Condensation of thiazolo[3,2-a]pyrimidine with 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride Anticancer activity (in vitro studies)
6-Acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one 6-acetyl; 7-methyl; 5-phenyl; 2-phenylhydrazone Zigzag hydrogen-bonded chains in crystal phase; diastereoselective reduction with NaBH₄ Reaction of thiazolo[3,2-a]pyrimidine with phenylhydrazine derivatives Structural basis for triazolo-pyrimidine derivatives
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(2,4-dimethoxyphenyl); 7-methyl; 3-oxo; 6-carboxylate Planar pyrimidine ring; substituents influence π-π stacking interactions Aldol condensation with aromatic aldehydes and chloroacetic acid Anticancer activity against MCF-7 and HepG2 cell lines

Crystallographic and Conformational Analysis

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(trimethoxybenzylidene) derivative : Exhibits a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, with bifurcated C–H···O hydrogen bonds stabilizing the crystal lattice . The target’s ethoxyacetamide group could form stronger N–H···O bonds, altering packing efficiency .

Pharmacological Implications

  • The ethoxyacetamide moiety may improve membrane permeability compared to carboxylate esters.
  • Solubility : The 2-ethoxy group in the target compound could enhance solubility in polar solvents relative to trimethoxybenzylidene or phenylhydrazone derivatives .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.

The compound's IUPAC name is this compound, and its molecular formula is C13H16N3O2SC_{13}H_{16}N_{3}O_{2}S. The compound features a thiazolopyrimidine core which is known for various biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC13H16N3O2S
Molecular Weight284.35 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolopyrimidine ring can engage in hydrogen bonding and π–π interactions, influencing the compound’s binding affinity to various enzymes and receptors.

Research indicates that the compound may exhibit:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Anticancer Properties : Some studies suggest that thiazolopyrimidine derivatives can inhibit cancer cell proliferation through various pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on the biological implications of thiazolopyrimidine derivatives:

  • Anticancer Activity : A study on related thiazolopyrimidine compounds indicated significant cytotoxicity against various cancer cell lines (e.g., SKOV-3 ovarian cancer cells). The mechanism involved apoptosis induction and cell cycle arrest .
  • Antioxidant Studies : Research has shown that compounds with similar structures exhibit notable antioxidant activity through assays such as DPPH and ABTS .
  • Pharmacological Potential : Investigations into the pharmacological profiles of thiazolopyrimidines have revealed their potential as drug candidates for treating metabolic disorders due to their enzyme-modulating effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful.

Compound NameBiological ActivityMechanism of Action
4-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin)benzamideAnticancerEnzyme inhibition
5-Oxo-N-(4-trifluoromethoxyphenyl)-thiazolo[3,2-a]pyrimidineAntioxidantFree radical scavenging
N-(4-methylbenzoyl)-thiazolo[3,2-a]pyrimidineAntimicrobialCell membrane disruption

Q & A

Q. What are the established synthetic routes for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with S-alkylation of 6-substituted-2-thiouracils using phenacyl halides, followed by intramolecular cyclization under controlled temperatures (80–120°C) to form the thiazolo[3,2-a]pyrimidine core . Optimization includes:
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >95% purity .
    Table: Key reaction parameters for cyclization:
ParameterOptimal RangeImpact on Yield
Temperature100–110°CMaximizes ring closure
Reaction Time6–8 hoursPrevents byproduct formation

Q. How is the compound’s three-dimensional structure validated, and what techniques are critical for conformational analysis?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformations. For example, ethyl derivatives of thiazolo[3,2-a]pyrimidines show planar fused rings with dihedral angles <5° between thiazole and pyrimidine moieties . Complementary techniques:
  • DFT calculations : Predict electronic distribution (e.g., HOMO-LUMO gaps ≈4.5 eV).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with known thiazolo[3,2-a]pyrimidine bioactivity:
  • Anticancer : MTT assay on MCF-7 (breast) and HeLa (cervical) cell lines (IC₅₀ values: 4.5–8.0 µM) .
  • Antibacterial : Broth microdilution against S. aureus (MIC: 12 µg/mL) and E. coli (MIC: 15 µg/mL) .
    Key Controls : Include cisplatin (cancer) and ciprofloxacin (bacteria) as positive controls.

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action against cancer cells?

  • Methodological Answer : Combine biochemical and computational approaches:
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Molecular docking : Prioritize targets like tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM) .
  • Apoptosis markers : Measure caspase-3/7 activation via luminescence assays.
    Data Interpretation : Correlate IC₅₀ values with binding energies (e.g., ΔG < -8 kcal/mol suggests strong inhibition) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Focus on modifying substituents to enhance potency and selectivity:
  • Ethoxy group : Replace with methoxy or propoxy to assess steric effects.
  • Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π interactions.
    Case Study : Analogues with quinoline moieties (vs. nicotinamide) showed 2x higher cytotoxicity against MCF-7 .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies:
  • Standardize protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Dose-response validation : Repeat assays with 8–10 concentration points.
  • Meta-analysis : Pool data from ≥3 independent studies (e.g., using RevMan software) .

Q. What advanced analytical methods resolve degradation products during stability studies?

  • Methodological Answer : Use LC-MS/MS (Q-TOF) for high-resolution profiling:
  • Column : C18 (2.1 × 100 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile.
    Degradation Pathways : Hydrolysis of the acetamide group is a major pathway (t₁/₂ = 48 hours at pH 7.4) .

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